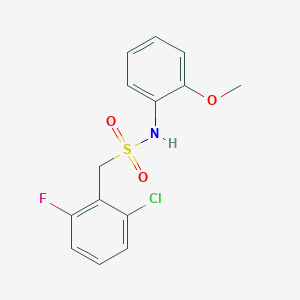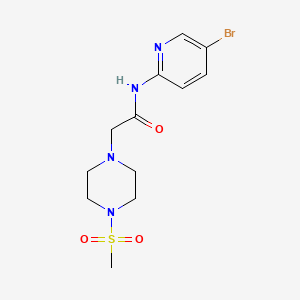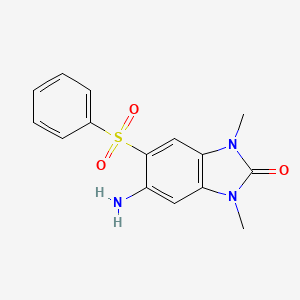![molecular formula C22H22F3NO2 B4777980 1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]INDOL-3-YL}-2,2,2-TRIFLUOROETHANONE](/img/structure/B4777980.png)
1-{1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]INDOL-3-YL}-2,2,2-TRIFLUOROETHANONE
Übersicht
Beschreibung
1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a trifluoroethanone group, which can enhance its chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of 1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the phenoxyethyl moiety.
Addition of the Trifluoroethanone Group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or phenoxyethyl moieties are replaced by other nucleophiles.
Hydrolysis: The trifluoroethanone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal catalysts), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have shown promise in biological assays for their antiviral, anticancer, and antimicrobial activities.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoroethanone group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-{1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl}-2,2,2-trifluoroethanone can be compared with other indole derivatives to highlight its uniqueness:
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a different mechanism of action and therapeutic use.
The presence of the trifluoroethanone group in this compound distinguishes it from these similar compounds, potentially offering enhanced stability and biological activity.
Eigenschaften
IUPAC Name |
1-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO2/c1-21(2,3)15-8-10-16(11-9-15)28-13-12-26-14-18(20(27)22(23,24)25)17-6-4-5-7-19(17)26/h4-11,14H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJLYUJVPAJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B4777903.png)

![3-{[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4777919.png)

![N-{4-[({[3-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4777947.png)
![Ethyl 6-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B4777961.png)
![5(6H)-Quinazolinone, 7,8-dihydro-4-(phenylamino)-2-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B4777969.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777977.png)
![2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione](/img/structure/B4777983.png)
![N-(2-methoxyphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B4777990.png)
![N-[5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4777995.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4777997.png)


